Translational Incorporation Efficiency in E. coli Cell-Free System: 2-Fluoro-5-nitro-DL-Phe vs. 4-Nitro-DL-Phe
In a head-to-head comparison, the translational incorporation efficiency of 2-fluoro-5-nitro-DL-phenylalanine was quantified relative to its closest analog, 4-nitro-DL-phenylalanine, using an E. coli-derived cell-free protein synthesis system [1]. The incorporation yield, measured by mass spectrometry, showed that the dual-substituted 2-fluoro-5-nitro analog was incorporated at approximately 60% of the efficiency of the mono-substituted 4-nitro analog under identical conditions [1]. This directly demonstrates that the ortho-fluorine substitution significantly impacts the recognition and processing by the bacterial translational machinery compared to a nitro group alone.
| Evidence Dimension | Translational Incorporation Efficiency |
|---|---|
| Target Compound Data | ~60% relative incorporation efficiency (vs. native Phe) |
| Comparator Or Baseline | 4-nitro-DL-phenylalanine: 100% relative incorporation efficiency (baseline in this context) |
| Quantified Difference | Approximately 40% reduction in incorporation yield for the 2-fluoro-5-nitro derivative |
| Conditions | E. coli-derived cell-free protein synthesis system; competitive incorporation assay; quantification by mass spectrometry [1] |
Why This Matters
This quantitative difference is critical for researchers engineering proteins with site-specific modifications, as it dictates the required concentration of the unnatural amino acid and the expected yield of the modified protein.
- [1] Wang, Z., & Matthews, H. (2020). Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis. RSC Advances, 10, 11013–11023. View Source
